molecular formula C7H9IN2O B2728388 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one CAS No. 1354705-88-6

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B2728388
CAS No.: 1354705-88-6
M. Wt: 264.066
InChI Key: JSGPKDSTYVRKAL-UHFFFAOYSA-N
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Description

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring, along with a propan-2-one moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 5-methyl-1H-pyrazole followed by the alkylation of the resulting 4-iodo-5-methyl-1H-pyrazole with 2-bromopropan-2-one.

  • Iodination of 5-methyl-1H-pyrazole

    • Reagent: Iodine (I₂)
    • Solvent: Acetic acid
    • Temperature: Room temperature
    • Reaction: 5-methyl-1H-pyrazole + I₂ → 4-iodo-5-methyl-1H-pyrazole
  • Alkylation of 4-iodo-5-methyl-1H-pyrazole

    • Reagent: 2-bromopropan-2-one
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K₂CO₃)
    • Temperature: 80°C
    • Reaction: 4-iodo-5-methyl-1H-pyrazole + 2-bromopropan-2-one → this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

  • Substitution Reactions

    • Reagents: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 60-80°C
  • Reduction Reactions

    • Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
    • Solvent: Ethanol, Tetrahydrofuran (THF)
    • Temperature: Room temperature to reflux
  • Oxidation Reactions

    • Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
    • Solvent: Water, Acetone
    • Temperature: Room temperature to 50°C

Major Products Formed

    Substitution Reactions: 1-(4-Azido-5-methyl-1H-pyrazol-1-yl)propan-2-one, 1-(4-Thiocyanato-5-methyl-1H-pyrazol-1-yl)propan-2-one

    Reduction Reactions: 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-ol

    Oxidation Reactions: 1-(4-Iodo-5-carboxy-1H-pyrazol-1-yl)propan-2-one

Scientific Research Applications

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one can be compared with other similar compounds, such as:

  • 1-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propan-2-one
  • 1-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-2-one
  • 1-(4-Fluoro-5-methyl-1H-pyrazol-1-yl)propan-2-one

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in substitution reactions and increase its binding affinity to molecular targets.

Properties

IUPAC Name

1-(4-iodo-5-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(11)4-10-6(2)7(8)3-9-10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGPKDSTYVRKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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